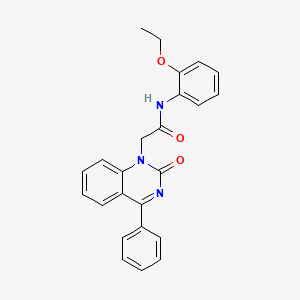

![molecular formula C12H12O2 B2497986 (1S,3R,4S)-3-Phenylbicyclo[2.1.0]pentane-1-carboxylic acid CAS No. 2309431-43-2](/img/structure/B2497986.png)

(1S,3R,4S)-3-Phenylbicyclo[2.1.0]pentane-1-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of bicyclic compounds, including derivatives similar to (1S,3R,4S)-3-Phenylbicyclo[2.1.0]pentane-1-carboxylic acid, often involves intricate processes that aim to efficiently construct the bicyclic framework. For instance, the synthesis of 3-aminobicyclo[1.1.1]pentane-1-carboxylic acid derivatives demonstrates an efficient method starting from [1.1.1]propellane, showcasing the complexity and precision needed in synthesizing rigid bicyclic structures (Pätzel et al., 2004).

Molecular Structure Analysis

The molecular structure of bicyclic compounds is crucial for their chemical behavior and properties. X-ray crystallography studies, such as those on (3,3′,4,4′-tetramethyl-1,1′-diphosphaferrocen-2-yl) carboxylic acid, provide detailed insights into the conformations and structural intricacies of bicyclic systems, including bond lengths, angles, and stereochemistry, which are essential for understanding the compound's reactivity and interactions (Sieroń et al., 1998).

Chemical Reactions and Properties

Bicyclic compounds undergo various chemical reactions that highlight their reactivity and potential for functionalization. The formation of a 1-bicyclo[1.1.1]pentyl anion and the experimental determination of acidity and C-H bond dissociation energy of 3-tert-butylbicyclo[1.1.1]pentane exemplify the unique reactivity patterns and the influence of the bicyclic structure on the compound's chemical properties (Reed et al., 2002).

Physical Properties Analysis

The physical properties of bicyclic compounds, such as solubility, melting point, and boiling point, are influenced by their molecular structure. Studies on related bicyclic compounds provide insights into how the bicyclic framework affects these properties, contributing to a deeper understanding of the compound's behavior under different conditions.

Chemical Properties Analysis

The chemical properties of this compound, such as acidity, basicity, and reactivity towards various reagents, are crucial for its application in synthesis and other chemical processes. For instance, the study on substituent effects on the acidity of weak acids within bicyclic compounds offers valuable information on how structural variations can influence the acidity and reactivity of such compounds (Wiberg, 2002).

Wissenschaftliche Forschungsanwendungen

Substituent Effects on Acidity

- Acidities of Derivatives: Research by Wiberg et al. (2002) investigated the acidities of various substituted bicyclopentane-1-carboxylic acids, including those similar to the target compound, revealing insights into the electron density and substituent effects on acidity (Wiberg, 2002).

Structural and Conformational Studies

- Crystal Structure Analysis: Luger et al. (2000) conducted a study on the N-Boc-protected derivative of a similar compound, detailing its crystal structure and the interbridgehead distance in the bicyclopentane cage, which is crucial for understanding the physical properties (Luger, Weber, Szeimies & Patzel, 2000).

- Bridgehead-Bridgehead Interactions: Adcock et al. (1999) examined the properties of 3-halo-substituted bicyclopentane-1-carboxylic acids, providing insights into electronic effects and reactivity influenced by the bicyclopentane ring system (Adcock et al., 1999).

Synthesis and Incorporation into Peptides

- Efficient Synthesis Techniques: Pätzel et al. (2004) developed an efficient synthesis of derivatives of 3-aminobicyclopentane-1-carboxylic acid, demonstrating their incorporation into linear and cyclic peptides, which has implications for drug design and bioactive compound synthesis (Pätzel et al., 2004).

Applications in Organic Chemistry

- NMR Spectra Analysis: Block et al. (1972) explored the NMR spectra of isomeric diphenylbicyclopentanes, providing valuable data for understanding the molecular structure and behavior of such compounds (Block, Orf & Winter, 1972).

Eigenschaften

IUPAC Name |

(1S,3R,4S)-3-phenylbicyclo[2.1.0]pentane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2/c13-11(14)12-6-9(10(12)7-12)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,13,14)/t9-,10-,12+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHFULZHJFFLFMA-JBLDHEPKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2C1(C2)C(=O)O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H]2[C@@]1(C2)C(=O)O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2497906.png)

![ethyl 2-[3-(3,4-dimethoxyphenyl)-5-methyl-6,7-dihydro-8H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidin-8-yl]acetate](/img/structure/B2497907.png)

![2-[9H-Fluoren-9-ylmethoxycarbonyl-[(2S,3R)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]butanoic acid](/img/structure/B2497909.png)

![2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-4-ylmethanol](/img/structure/B2497913.png)

![N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2497914.png)

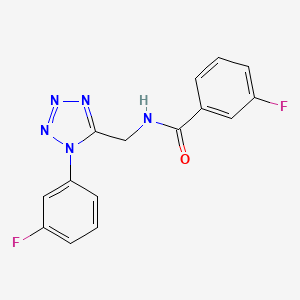

![N-[[5-[2-(methylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2497915.png)

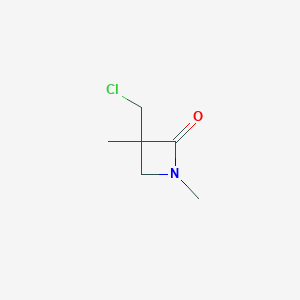

![7'-Chlorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2497917.png)

![3-{[4-(2-chlorophenyl)piperazino]carbonyl}-6-methylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2497918.png)

![Ethyl 2-{3-[(4-fluoroanilino)carbonyl]-2-pyridinyl}acetate](/img/structure/B2497920.png)

![6-(Pyridin-3-ylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2497924.png)

![1-[5-Bromo-2-(propan-2-yloxy)phenyl]-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione](/img/structure/B2497926.png)